Cas no 919799-86-3 ((1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine)

(1r,4r)-4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is a chiral amine compound characterized by its stereospecific (1r,4r) configuration and branched alkyl substituents. Its structural features, including the cyclohexane ring and asymmetric carbon centers, contribute to its potential utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals or agrochemicals requiring precise stereochemistry. The compound's lipophilic nature and steric hindrance may enhance selectivity in catalytic applications or ligand design. Its defined stereochemistry ensures reproducibility in reactions where enantiomeric purity is critical. The presence of secondary amine functionality allows for further derivatization, making it a versatile building block in fine chemical synthesis. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
(1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine structure
919799-86-3 structure
Product Name:(1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
CAS No:919799-86-3
MF:C13H27N
MW:197.360183954239
CID:760703
PubChem ID:43193794
Update Time:2025-10-24

(1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, N-(1,3-dimethylbutyl)-4-methyl-, trans-
    • 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
    • SCHEMBL1241693
    • (1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
    • F1967-9177
    • AKOS000236849
    • DTXSID50655706
    • 919799-86-3
    • AKOS030613310
    • Inchi: 1S/C13H27N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h10-14H,5-9H2,1-4H3
    • InChI Key: DTKQVVMTWMICTR-UHFFFAOYSA-N
    • SMILES: N(C(C)CC(C)C)C1CCC(C)CC1

Computed Properties

  • Exact Mass: 197.214349865g/mol
  • Monoisotopic Mass: 197.214349865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 12Ų

(1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R160746-100mg
(1r,4r)-4-Methyl-n-(4-methylpentan-2-yl)cyclohexan-1-amine
919799-86-3
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$ 95.00 2022-06-03
TRC
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$ 570.00 2022-06-03
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(1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine Related Literature

Additional information on (1r,4r)-4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

Comprehensive Overview of (1R,4R)-4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine (CAS No. 919799-86-3)

(1R,4R)-4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine, identified by its CAS number 919799-86-3, is a chiral amine compound with significant potential in pharmaceutical and chemical research. Its stereospecific structure, featuring a cyclohexane ring substituted with a methyl group and an amine functional group, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's unique stereochemistry and molecular framework have garnered attention for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and pain management therapies.

Recent studies highlight the growing interest in chiral amines like (1R,4R)-4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine due to their role in asymmetric synthesis. Researchers are exploring its utility in catalysis and enantioselective reactions, which are critical for producing optically active pharmaceuticals. The compound's lipophilic properties and structural rigidity also make it a candidate for improving drug bioavailability, a topic frequently searched in AI-driven drug design platforms.

From an industrial perspective, CAS 919799-86-3 is often discussed in forums related to green chemistry and sustainable synthesis. Innovations in solvent-free reactions and microwave-assisted synthesis have been applied to optimize its production, reducing environmental impact. These advancements align with the increasing demand for eco-friendly chemical processes, a trending topic in both academic and commercial sectors.

Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy are essential for characterizing (1R,4R)-4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine. Purity and enantiomeric excess are critical parameters, especially for pharmaceutical-grade materials. Questions about quality control and regulatory compliance for chiral compounds are common in search queries, reflecting the industry's focus on precision and safety.

In summary, 919799-86-3 represents a versatile building block in modern chemistry, bridging gaps between academic research and industrial applications. Its relevance to CNS drug development, catalysis, and sustainable chemistry ensures its continued prominence in scientific literature and patent filings. Future directions may include exploring its derivatives for neuroprotective agents or personalized medicine, areas where user interest is rapidly expanding.

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